5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dioxane ring, dichlorobenzyl group, and a sulfanyl methylene linkage, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then reacted with 2,4-dichlorobenzyl chloride to introduce the dichlorobenzyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dichlorobenzyl group or to modify the dioxane ring.
Substitution: The dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler dioxane derivatives .
Scientific Research Applications
5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the dichlorobenzyl group may interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
5-{[(2,4-Dichlorophenyl)methyl]sulfanyl}methylidene-2,2-dimethyl-1,3-dioxane-4,6-dione: A closely related compound with similar structural features but different substituents
Uniqueness
The uniqueness of 5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione lies in its combination of a dioxane ring, dichlorobenzyl group, and sulfanyl methylene linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methylsulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O4S/c1-14(2)19-12(17)10(13(18)20-14)7-21-6-8-3-4-9(15)5-11(8)16/h3-5,7H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKASRMCLBUQRKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CSCC2=C(C=C(C=C2)Cl)Cl)C(=O)O1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101131150 | |
Record name | 5-[[[(2,4-Dichlorophenyl)methyl]thio]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101131150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477866-44-7 | |
Record name | 5-[[[(2,4-Dichlorophenyl)methyl]thio]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477866-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[[(2,4-Dichlorophenyl)methyl]thio]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101131150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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